molecular formula C9H9BrN4 B13080666 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13080666
M. Wt: 253.10 g/mol
InChI Key: DZIPNMHGMRIQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H9BrN4 and a molecular weight of 253.1 g/mol . This compound is of interest in various fields of research due to its unique structure, which combines a bromopyridine moiety with a pyrazole ring.

Preparation Methods

The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with 3-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety and the pyrazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and positions, leading to differences in their chemical properties and applications.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(3-bromopyridin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H9BrN4/c10-7-2-1-4-12-8(7)6-14-5-3-9(11)13-14/h1-5H,6H2,(H2,11,13)

InChI Key

DZIPNMHGMRIQKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN2C=CC(=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.